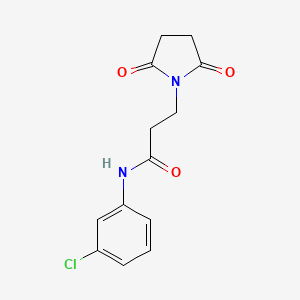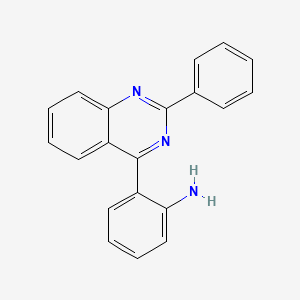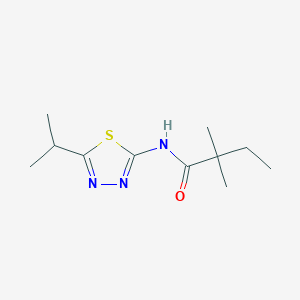![molecular formula C18H14Cl2FN3O2 B5706211 2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFPA" and has been synthesized through various methods.
作用機序
DFPA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. DFPA also inhibits the activity of STAT3, a signaling pathway that is involved in the development and progression of cancer. Furthermore, DFPA has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication.
Biochemical and Physiological Effects:
DFPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DFPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFPA has been found to inhibit the growth and replication of bacteria.
実験室実験の利点と制限
DFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DFPA has also been extensively studied, and its biological effects are well-documented. However, there are also limitations to using DFPA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the effects of DFPA on normal cells and tissues are not well-understood, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for research on DFPA. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFPA has been shown to have potent anti-inflammatory effects, and more research is needed to determine its efficacy in animal models and clinical trials. Another potential area of study is its use in the treatment of bacterial infections. DFPA has been found to have antibacterial activity against various strains of bacteria, and more research is needed to determine its potential as a new antibiotic. Additionally, more research is needed to elucidate the exact mechanism of action of DFPA and its effects on normal cells and tissues.
合成法
DFPA can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with 2-fluorobenzylamine to form 2-(3,4-dichlorophenoxy)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with 3-aminopyrazole to form DFPA. The synthesis of DFPA has been optimized to produce high yields and purity.
科学的研究の応用
DFPA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. DFPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DFPA has been shown to have antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-14-6-5-13(9-15(14)20)26-11-18(25)22-17-7-8-24(23-17)10-12-3-1-2-4-16(12)21/h1-9H,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCINTISNIUAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)





![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)